1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorophenyl group, and a pyrrolidine ring. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:
Fmoc Protection:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: May be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group that can be removed under basic conditions to reveal the free amine. The fluorophenyl group may interact with biological targets through various mechanisms, including binding to receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Similar compounds include other Fmoc-protected amino acids used in peptide synthesis.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups that may have comparable reactivity and applications.
Uniqueness
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the combination of the Fmoc protecting group, the fluorophenyl group, and the pyrrolidine ring. This combination provides specific reactivity and stability that can be advantageous in various chemical and biological applications.
Properties
Molecular Formula |
C27H24FNO4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H24FNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31) |
InChI Key |
VEXHSSPGYVPINR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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